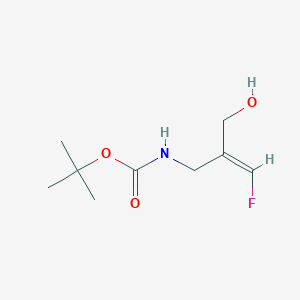

tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate

Description

tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate is a carbamate-protected allylamine derivative featuring a fluorine atom and a hydroxymethyl group on an allylic carbon in the E configuration. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-[(E)-3-fluoro-2-(hydroxymethyl)prop-2-enyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTLTPGXTUOXND-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=CF)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=C\F)/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Prior Art Synthesis via Column Chromatography

The original synthesis, as disclosed in WO 2013/163675, involves a two-step sequence:

-

Deprotection of Silyl Ether :

tert-Butyl (2-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluoroallyl)carbamate is treated with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), cleaving the silyl protecting group to yield tert-butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate. -

Isolation via Chromatography :

The (E)- and (Z)-isomers are separated using silica gel column chromatography, yielding 15.6% and 6.5% for the (E)- and (Z)-forms, respectively.

Limitations:

Optimized Synthesis via In Situ Deprotection and Direct Functionalization

A patent by Korean researchers (AU2019297645A1) circumvents chromatography by integrating deprotection and subsequent mesylation-chlorination into a single workflow:

Step 1: Silyl Ether Deprotection

-

Reagents : TBAF (1.2 eq) in THF.

-

Conditions : Room temperature, 1 hour.

-

Outcome : In situ generation of tert-butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate without isolation.

Step 2: Mesylation and Chlorination

-

Reagents : Methanesulfonyl chloride (1.25 eq), triethylamine (2 eq), lithium chloride (2 eq).

-

Conditions : Acetone, 10°C → room temperature.

-

Outcome : Direct conversion to tert-butyl (E)-(2-(chloromethyl)-3-fluoroallyl)carbamate.

Key Advantages :

Solvent Optimization for Isomer Selectivity

Refluxing (E/Z)-isomer mixtures in specific solvents induces preferential crystallization of the (E)-form. Data from AU2019297645A1 demonstrate solvent impacts on yield and purity (Table 1):

Table 1. Solvent Effects on (E)-Isomer Yield and Purity

| Solvent System | Total Yield (%) | E/Z Ratio |

|---|---|---|

| Heptane | 62.3 | 99.8 : 0.2 |

| Hexane | 58.9 | 99.5 : 0.5 |

| Heptane/Methyl Ethyl Ketone | 60.1 | 99.7 : 0.3 |

| Hexane/Ethyl Acetate | 55.4 | 99.4 : 0.6 |

Mechanistic Insight :

-

High-boiling solvents (e.g., heptane) enhance (E)-isomer solubility during reflux, enabling selective crystallization upon cooling.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of tert-butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate intermediates reveals distinct peaks:

-

δ 1.45 ppm (s, 9H) : tert-Butyl group.

-

δ 3.99–4.05 ppm (s, 4H) : Hydroxymethyl and allylic protons.

-

δ 6.73 ppm (d, J = 81.2 Hz) : Fluorine-coupled vinyl proton.

E/Z Ratio Determination :

Purity and Yield Correlation

Crystallization efficiency directly correlates with solvent choice. Heptane maximizes yield (62.3%) and purity (99.8%), while polar cosolvents (e.g., ethyl acetate) reduce both metrics (Table 1).

Industrial Scalability Considerations

Elimination of Chromatography

The patent’s streamlined process replaces column chromatography with crystallization, reducing:

Cost-Benefit Analysis of Solvents

Heptane and hexane are preferred for their:

-

Low toxicity.

-

Ease of recovery via distillation.

Chemical Reactions Analysis

tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The fluoro-substituted allyl group can be reduced to form a saturated alkyl chain.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate involves the formation of a stable carbamate ester, which can be cleaved under acidic conditions to release the free amine. This property makes it useful as a protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific application and the structure of the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous carbamate derivatives, focusing on substituent effects, stereochemistry, and synthetic applications.

Stereoisomerism: E vs. Z Configuration

- tert-Butyl (Z)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate ():

The Z isomer differs in the spatial arrangement of the hydroxymethyl and fluorine substituents. This stereochemical variation can alter hydrogen-bonding interactions, solubility, and reactivity. For instance, the E configuration may favor transannular reactions or specific binding orientations in biological systems, while the Z isomer might exhibit distinct physicochemical properties .

Substituent Variations on the Allyl Chain

- tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate ():

Replacing the hydroxymethyl group with a methylsulfonyl moiety introduces a strong electron-withdrawing group. This enhances electrophilicity at the allylic position, making the compound more reactive in nucleophilic additions or cyclizations compared to the hydroxymethyl-substituted analog . - tert-Butyl (E)-(3-(methylsulfinyl)allyl)carbamate ():

The sulfinyl group (vs. sulfonyl) provides moderate electron-withdrawing effects and chirality, influencing both reactivity and selectivity in asymmetric syntheses. Oxidation of the sulfinyl to sulfonyl groups demonstrates how substituent modifications can tune redox stability .

Fluorine vs. Other Halogens

- tert-Butyl (2-bromo-3-fluorobenzyl)carbamate ():

Substitution with bromine at the benzyl position introduces steric bulk and polarizability, affecting cross-coupling reactions (e.g., Suzuki-Miyaura). The fluorine atom in the target compound, by contrast, offers electronic activation without significant steric hindrance, enabling diverse functionalizations .

Hydroxymethyl vs. Aromatic Substituents

- This aromatic substitution may enhance binding affinity in drug candidates targeting hydrophobic pockets .

Key Data Tables

Table 2: Physical and Spectral Comparisons

Research Findings and Implications

- Stereochemical Impact : The E configuration of the target compound likely favors intermolecular H-bonding via the hydroxymethyl group, enhancing solubility in polar solvents compared to the Z isomer .

- Fluorine’s Role: The fluorine atom stabilizes adjacent electrophilic centers, enabling regioselective reactions (e.g., epoxidation or Diels-Alder cycloadditions) that are less feasible in non-fluorinated analogs .

- Synthetic Utility : The hydroxymethyl group serves as a handle for further derivatization (e.g., oxidation to carboxylic acids or esterification), contrasting with sulfonyl/sulfinyl groups, which are typically terminal functionalities .

Biological Activity

tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate, with the chemical formula C9H16FNO3 and CAS number 1478364-91-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological implications, synthesis methods, and relevant case studies.

- Molecular Weight : 205.23 g/mol

- Structure : The compound features a fluorinated allyl group, which is significant for its biological properties.

Pharmacological Activity

The biological activity of this compound is primarily derived from its structural characteristics, which allow it to interact with various biological targets.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of tetrahydroisoquinoline (THIQ) and β-carboline alkaloids have shown significant antitumor effects. These compounds often act through mechanisms such as:

- Inhibition of cell proliferation

- Induction of apoptosis in cancer cells

In particular, THIQ analogues have been noted for their ability to inhibit pathways involved in tumor growth and metastasis .

2. Enzymatic Interactions

The compound's potential as an inhibitor or modulator of specific enzymes has been explored. For example, compounds similar to this compound have been studied for their interactions with lipases and other enzymes crucial in metabolic pathways .

3. Neuropharmacological Effects

Some studies suggest that fluorinated compounds can influence neurotransmitter systems. The presence of fluorine may enhance the lipophilicity of the compound, potentially allowing it to cross the blood-brain barrier and exert neuropharmacological effects .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Enzymatic Catalysis : Utilizing lipases for selective acylation reactions has shown promise in producing enantiomerically enriched products .

- Chemical Synthesis : Traditional synthetic routes involve multi-step processes that may include halogenation, hydroxymethylation, and carbamate formation.

Case Studies

A review of literature reveals various studies highlighting the biological activities of related compounds:

Discussion

The biological activity of this compound is promising, particularly in anticancer and neuropharmacological contexts. Its structural features allow it to engage effectively with biological targets, making it a candidate for further research.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves coupling reactions between tert-butoxycarbonyl (Boc) protecting groups and amine/allylic alcohol intermediates. For analogous compounds (e.g., tert-butyl (2-(benzylamino)ethyl)carbamate), a rapid synthetic protocol uses carbodiimide-based coupling agents like EDC/HOBt to activate carboxylic acids or alcohols . Optimization includes:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Solvent choice : Dichloromethane (DCM) or THF is preferred for solubility and inertness.

- Monitoring : TLC or HPLC analysis at intervals (e.g., every 2 hours) to track progress .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Comprehensive characterization requires:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons resonate at δ 1.2–1.4 ppm, while allylic protons appear at δ 4.5–5.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]+ or [M+H]+ ions).

- X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated in crystal structures of tert-butyl carbamate derivatives with hydrogen-bonded networks .

- HPLC : To assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Q. What purification strategies are suitable for isolating this compound?

Methodological Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate polar byproducts.

- Recrystallization : For high-purity isolates, employ solvents like ethanol or acetone, leveraging differences in solubility between the product and impurities .

- Acid-base extraction : If unreacted amines are present, partition between aqueous HCl (pH 2–3) and DCM to isolate the neutral carbamate .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (E)-allyl configuration be addressed?

Methodological Answer: The (E)-configuration is critical for reactivity in downstream applications (e.g., cross-coupling). Strategies include:

- Steric control : Bulky bases like DBU favor the trans (E) isomer during elimination steps.

- Temperature modulation : Lower temperatures (e.g., –20°C) stabilize the transition state for E-selectivity .

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., palladium complexes with BINAP ligands) for enantioselective allylic substitutions, as seen in tert-butyl (1R,2R)-2-hydroxycyclohexyl carbamate synthesis .

Q. What stability studies are necessary for this compound under varying conditions?

Methodological Answer:

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (e.g., Boc groups degrade above 150°C) .

- Hydrolytic stability : Incubate in aqueous buffers (pH 4–9) at 25–40°C and monitor by HPLC. Acidic conditions (pH < 3) cleave Boc groups rapidly .

- Light sensitivity : Store in amber vials under argon if UV-Vis spectroscopy indicates photodegradation .

Q. How can computational modeling aid in predicting reactivity or optimizing synthetic pathways?

Methodological Answer:

- DFT calculations : To model transition states and predict regioselectivity in allylic substitutions. For example, Gibbs free energy differences between E/Z isomers guide solvent and catalyst selection .

- Molecular docking : If the compound is a pharmaceutical intermediate, simulate interactions with biological targets (e.g., enzymes) to refine substituent design .

- Solvent parameter optimization : COSMO-RS simulations to identify solvents that maximize yield while minimizing side reactions .

Q. How should researchers handle reactive intermediates during synthesis (e.g., fluorinated or allylic species)?

Methodological Answer:

- In situ quenching : Add scavengers like silica gel-bound amines to trap reactive electrophiles .

- Low-temperature techniques : Use cryogenic reactors (–78°C) for intermediates prone to polymerization (e.g., allylic halides) .

- Protection/deprotection : Temporarily mask hydroxyl groups with TMS or acetyl protectants to prevent undesired side reactions .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray results) be resolved?

Methodological Answer:

- Variable-temperature NMR : Assess dynamic effects (e.g., rotamers) that cause splitting or broadening of signals .

- NOESY experiments : Detect spatial proximity of protons to confirm stereochemistry.

- Crystallographic refinement : Compare experimental X-ray data with computational models (e.g., Mercury software) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.